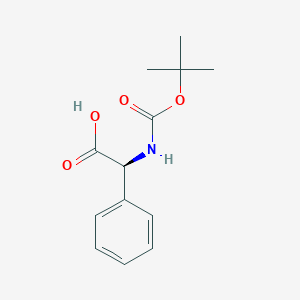

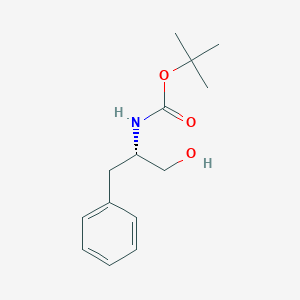

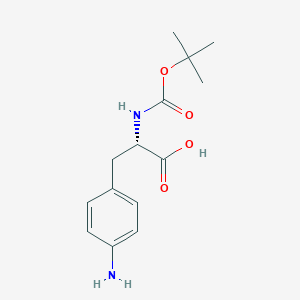

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

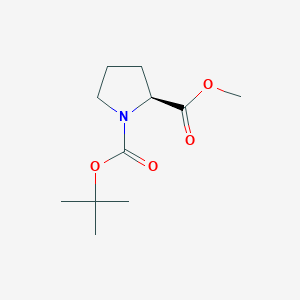

“(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C17H24N2O6 . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 .Chemical Reactions Analysis

The compound is involved in the synthesis of indole derivatives, which are used as efflux pump inhibitors for the treatment and prevention of bacterial infections . The synthesis process involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials .Physical And Chemical Properties Analysis

The compound is a solid or lump or semi-solid or liquid at room temperature. It has a molecular weight of 352.39 . It is sealed in dry and stored at 2-8°C .Aplicaciones Científicas De Investigación

-

Chemistry and Biology : The tert-butyl group, which is part of the compound you mentioned, has unique reactivity patterns and is used in chemical transformations, as well as in biosynthetic and biodegradation pathways .

-

Synthesis of N-heterocycles : Another compound, tert-butanesulfinamide, is used in the stereoselective synthesis of amines and their derivatives. It’s considered a gold standard among chiral auxiliaries .

-

Synthesis of N-nitroso Compounds : Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .

-

Chemistry and Biology : The tert-butyl group, which is part of the compound you mentioned, has unique reactivity patterns and is used in chemical transformations, as well as in biosynthetic and biodegradation pathways .

-

Synthesis of N-heterocycles : Another compound, tert-butanesulfinamide, is used in the stereoselective synthesis of amines and their derivatives. It’s considered a gold standard among chiral auxiliaries .

-

Synthesis of N-nitroso Compounds : Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDXPGUBDAKLDM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567661 |

Source

|

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-hse(bzl)-oh | |

CAS RN |

59408-74-1 |

Source

|

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.